molecular formula C17H14ClNO B3033180 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 92407-84-6

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3033180
CAS No.: 92407-84-6
M. Wt: 283.7 g/mol
InChI Key: VKZUESSMSHLLQC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound features a chlorobenzyl group attached to the indole ring, which is further substituted with a methyl group and an aldehyde functional group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUESSMSHLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358176
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92407-84-6
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
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1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
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1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 4
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1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 5
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

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